1-Phenyl-3-propylcyclohexyl decanoate
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Overview
Description
1-Phenyl-3-propylcyclohexyl decanoate is an organic compound with a complex structure that includes a phenyl group, a propyl group, and a cyclohexyl ring attached to a decanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-propylcyclohexyl decanoate typically involves the esterification of 1-Phenyl-3-propylcyclohexanol with decanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-propylcyclohexyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Phenyl-3-propylcyclohexyl decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-propylcyclohexyl decanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and decanoic acid, which may interact with various enzymes and receptors in biological systems. The phenyl and cyclohexyl groups contribute to the compound’s overall hydrophobicity, influencing its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-propylcyclohexanol: The alcohol precursor to the ester.
1-Phenyl-3-propylcyclohexyl acetate: A similar ester with a shorter acyl chain.
1-Phenyl-3-propylcyclohexyl butyrate: Another ester with a different acyl group.
Uniqueness
1-Phenyl-3-propylcyclohexyl decanoate is unique due to its longer acyl chain, which can influence its physical properties and interactions with biological systems compared to shorter-chain esters. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.
Properties
CAS No. |
823813-37-2 |
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Molecular Formula |
C25H40O2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(1-phenyl-3-propylcyclohexyl) decanoate |
InChI |
InChI=1S/C25H40O2/c1-3-5-6-7-8-9-13-19-24(26)27-25(23-17-11-10-12-18-23)20-14-16-22(21-25)15-4-2/h10-12,17-18,22H,3-9,13-16,19-21H2,1-2H3 |
InChI Key |
NMTAAFFFGBYMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCCC(C1)CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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